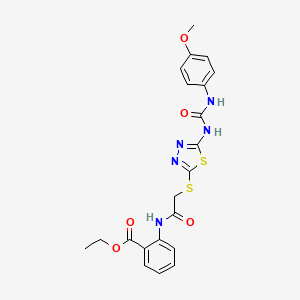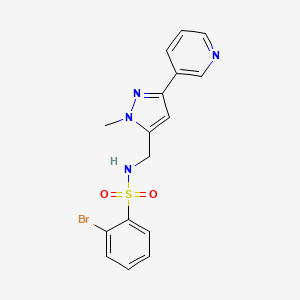![molecular formula C18H16FN3O2S B2982360 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 329929-16-0](/img/structure/B2982360.png)
2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” is a derivative of quinazolinone . Quinazolinone derivatives are known to possess a variety of biological effects including anticancer, anticonvulsant, and antimicrobial activities . This specific compound is an intermediate in the synthesis process of both N-substituted and heterocyclic compounds containing a quinazolin-4-one moiety .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The synthesis process was carried out using the S-arylation method .Molecular Structure Analysis
The quinazoline ring in this compound forms a dihedral angle with the phenyl ring . In the crystal structure, C—H⋯O hydrogen-bonding interactions result in the formation of columns running in a certain direction . The most important contributions to the surface contacts are from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Quinazolinone derivatives have been extensively studied for their anticancer properties. They are known to interfere with various cellular pathways that are crucial for cancer cell proliferation and survival. For instance, some quinazolinone compounds exhibit the ability to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells . This inhibition can lead to the suppression of tumor growth and metastasis.
Antimicrobial Activity
The structural complexity of quinazolinones allows them to interact with bacterial and fungal cell components, disrupting their normal function. Research has shown that certain quinazolinone derivatives possess significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .
Anticonvulsant Effects
Quinazolinones have been identified as potential anticonvulsant agents due to their ability to modulate neurotransmitter pathways in the brain. Some derivatives have shown promising results in preclinical studies, reducing the frequency and severity of seizures .
Anti-inflammatory Properties
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinazolinone derivatives can act on inflammatory mediators, thereby exhibiting anti-inflammatory effects. This property is beneficial for the treatment of chronic inflammatory conditions .
Antituberculosis Activity
Tuberculosis remains a major global health challenge. Quinazolinone derivatives have been found to have good activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This activity is attributed to the compound’s ability to interfere with the bacterial cell wall synthesis .
Cholesterol Regulation
Some quinazolinone derivatives have been investigated for their capacity to influence cholesterol levels in the body. They may have a role in increasing high-density lipoprotein (HDL) cholesterol, which is considered “good” cholesterol and helps reduce the risk of heart disease .
Wirkmechanismus
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been reported to possess a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities . This suggests that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
It is known that quinazolinone derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the reported biological activities of quinazolinone derivatives, it can be inferred that this compound may affect pathways related to cell proliferation, neuronal signaling, and microbial growth .
Result of Action
Based on the reported biological activities of quinazolinone derivatives, this compound may induce cell death in cancer cells, modulate neuronal activity, or inhibit microbial growth .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-22-17(24)14-5-3-4-6-15(14)21-18(22)25-11-16(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTUJGRBLKYPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)
![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2982279.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride](/img/structure/B2982284.png)
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2982286.png)


![8-allyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982291.png)




![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2982300.png)